![molecular formula C17H17F3N2O3S B2741937 4-[1-(2-Phenylethylsulfonyl)azetidin-3-yl]oxy-2-(trifluoromethyl)pyridine CAS No. 2380084-96-6](/img/structure/B2741937.png)
4-[1-(2-Phenylethylsulfonyl)azetidin-3-yl]oxy-2-(trifluoromethyl)pyridine
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Overview
Description
The compound “4-[1-(2-Phenylethylsulfonyl)azetidin-3-yl]oxy-2-(trifluoromethyl)pyridine” is a complex organic molecule. It has a molecular formula of C17H17F3N2O3S and a molecular weight of 386.39 . The compound contains several functional groups including a phenyl group, a sulfonyl group, an azetidine ring, and a trifluoromethyl group .
Synthesis Analysis
The synthesis of similar azetidine derivatives has been reported in the literature . For instance, a practical and cost-effective synthesis of 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine for further scale-up production of L-084, an orally active carbapenem, has been established . Another study reported the synthesis of 4-substitutedphenyl-1,3,4-oxadiazol/Thiadiazol-2-yl)-4-(4-substitutedphenyl) azetidin-2-one derivatives using a mixture of triethylamine and chloroacetylchloride .Molecular Structure Analysis
The molecular structure of the compound can be represented by the SMILES stringCc1cc (OC2CN (C2)S (=O) (=O)Cc2ccc (cc2)C (F) (F)F)ccn1
. This string represents the connectivity and arrangement of atoms in the molecule. Chemical Reactions Analysis
While specific chemical reactions involving “4-[1-(2-Phenylethylsulfonyl)azetidin-3-yl]oxy-2-(trifluoromethyl)pyridine” are not available, azetidine derivatives are known to participate in various chemical reactions. For example, they have been used in the synthesis of FDA-approved drugs containing the trifluoromethyl (TFM, -CF3) group .properties
IUPAC Name |
4-[1-(2-phenylethylsulfonyl)azetidin-3-yl]oxy-2-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O3S/c18-17(19,20)16-10-14(6-8-21-16)25-15-11-22(12-15)26(23,24)9-7-13-4-2-1-3-5-13/h1-6,8,10,15H,7,9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVSYDZRHGFWBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)CCC2=CC=CC=C2)OC3=CC(=NC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[1-(2-Phenylethanesulfonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine |
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